2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-11,18H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJBHUUBGJLMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
NS-Doped Graphene Oxide Quantum Dots Catalysis
A green synthesis method utilizing NS-doped graphene oxide quantum dots (GOQDs) as a catalyst achieved remarkable efficiency. The reaction involves malononitrile, aromatic aldehydes (e.g., benzaldehyde), and resorcinol or β-naphthol in ethanol under reflux. Key parameters include:
The NS-doped GOQDs enhance electron transfer, reducing activation energy. This method is notable for its eco-friendly profile, low catalyst loading, and high reproducibility.
K₂CO₃-Catalyzed Synthesis in Ethanol
Potassium carbonate (K₂CO₃) serves as an inexpensive base catalyst for one-pot condensation of α,α′-bis(arylidene)cycloalkanones and malononitrile.
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Conditions : Reflux in ethanol for 5–60 minutes.
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Advantages : Rapid reaction times, no toxic solvents, and easy purification.
This method is scalable due to the commercial availability of K₂CO₃ and compatibility with continuous flow systems.
Aqueous Phase Synthesis with Sodium Carbonate
Sodium carbonate (Na₂CO₃) in water enables a solvent-free, room-temperature synthesis:
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Conditions : 0.05 equivalents Na₂CO₃, stirred for 2 hours.
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Substrate Scope : Tolerates electron-withdrawing (e.g., nitro, chloro) and donating (e.g., methyl) groups on aldehydes.
This approach minimizes organic waste and aligns with green chemistry principles.
Stepwise Multi-Step Synthesis Approaches
Heterocyclization and Nitrogen Displacement
A three-step protocol involves:
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Heterocyclization : 2-hydroxybenzaldehyde reacts with propanedinitrile to form 2-iminocoumarin.
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Nitrogen Displacement : Treatment with aromatic amines substitutes the imino group.
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Reduction : Catalytic hydrogenation yields the final product.
While this method allows precise intermediate modification, it suffers from lower overall yields (50–65%) compared to one-pot methods.
Solvent-Free and Grinding Methodologies
Ionic Liquid-Mediated Grinding Synthesis
A solvent-free grinding technique uses 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) and ceric ammonium nitrate (CAN):
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Catalyst : 4 mmol% [BDBDMIm]Br + 0.05g CAN.
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Conditions : Room temperature, grinding for 15–30 minutes.
The ionic liquid is recyclable for up to five cycles without significant activity loss, enhancing cost efficiency.
Comparative Analysis of Synthetic Routes
Critical Parameters Influencing Reaction Efficiency
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted aminochromenes
Scientific Research Applications
Anticancer Activity
The anticancer potential of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile has been extensively studied, particularly its interactions with tubulin proteins. Research indicates that this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, which is critical for cell division.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB231 and HCT116, with IC50 values ranging from 37 nM to 50 nM .
- Apoptosis Induction : The compound has been shown to induce apoptosis through caspase activation pathways, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits potent antimicrobial activity.
Testing Against Pathogens
The compound has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Inhibition zones and minimum inhibitory concentrations (MIC) were measured, revealing significant antimicrobial efficacy.
Data Table: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.007 | Highly Active |
| Escherichia coli | 0.015 | Active |
| Candida albicans | 0.020 | Moderately Active |
| Pseudomonas aeruginosa | 0.030 | Active |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
Key Findings
- Variations in substituents at the phenyl ring significantly affect the anticancer and antimicrobial activities.
- The presence of electron-withdrawing groups enhances activity against cancer cell lines while modifying lipophilicity for better bioavailability .
Synthesis and Characterization
The synthesis of this compound involves multi-component reactions that are efficient and yield high purity products.
Synthesis Methodology
- Reagents : Utilizes malononitrile, aromatic aldehydes, and amines.
- Reaction Conditions : Typically performed under reflux conditions in ethanol with various catalysts.
- Characterization Techniques : Compounds are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an antiproliferative agent by inhibiting mitosis and disrupting microtubule formation . The compound’s anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, similar to warfarin .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzo[h]chromene Derivatives
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): Derivatives with 3-nitrophenyl (e.g., Table 1, Entry 1) exhibit enhanced antiproliferative activity due to increased electrophilicity, facilitating DNA adduct formation .
- Methoxy Substitutions: Methoxy groups at positions 4 and 6 (e.g., Entry 4) improve pharmacokinetic properties (e.g., solubility) and stabilize DNA interactions via hydrogen bonding .
- Core Modifications: Pyrano[3,2-c]chromene derivatives (Entry 3) shift activity from cytotoxic to anticoagulant, highlighting the role of the 5-keto group in mimicking warfarin’s mechanism .
Biological Activity
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential applications in various fields, particularly in medicinal chemistry.
Structural Characteristics
The compound features a fused chromene structure, which is known for its broad spectrum of biological activities. The crystal structure reveals that the phenyl ring is nearly perpendicular to the naphthalene ring system, forming a dihedral angle of approximately 83.15°. This orientation contributes to the compound's unique chemical properties and interactions in biological systems .
Crystal Data Summary:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 298.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 |
| Cell Parameters | a = 9.1662 Å, b = 5.7246 Å, c = 13.9177 Å |
| Temperature | 100 K |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve DNA intercalation and subsequent disruption of cellular processes .
Case Study:
In a study by Braga et al., the compound was subjected to various assays to evaluate its anticancer activity. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to intercalate into DNA strands disrupts replication and transcription processes.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : The structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress.
Q & A
Basic Question: What are the standard synthetic routes for 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via multicomponent reactions involving activated phenols (e.g., resorcinol derivatives), aromatic aldehydes, and malononitrile. A common method involves heating these reagents in ethanol with a catalytic base like piperidine, yielding the product via Knoevenagel condensation and cyclization . Optimization focuses on solvent choice (e.g., ethanol, PEG-400), temperature (80–100°C), and reaction time (1–3 hours). For example, substituting resorcinol with 4-methoxy-1-naphthol introduces methoxy groups at specific positions, as seen in related chromene derivatives . Yield improvements often involve iterative adjustments to molar ratios and catalyst loading.
Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For instance, the title compound’s crystal structure (monoclinic, P2₁/c space group) reveals a non-planar benzopyran ring with a puckering amplitude of 0.3–0.5 Å, determined via Cremer-Pople parameters . Hydrogen bonding (N–H⋯N, ~2.8 Å) and π-π interactions (centroid distances ~3.7 Å) stabilize the lattice . Discrepancies in bond angles or torsion values between computational and experimental data can be resolved by validating against high-resolution datasets (R factor < 0.05) and refining anisotropic displacement parameters .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Amino protons appear as broad singlets (~δ 5.5–6.5 ppm), while aromatic protons split into multiplets (δ 6.8–8.2 ppm). The nitrile carbon resonates at ~δ 115–120 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching frequencies for –C≡N (~2200 cm⁻¹) and –NH₂ (~3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 298 for C₂₀H₁₄N₂O) .
Advanced Question: How do structural modifications influence biological activity in chromene derivatives?
Structure-activity relationship (SAR) studies reveal:
- Substituent Position : A 4-fluorophenyl group enhances antitumor activity by improving lipophilicity and target binding, as seen in analogs with IC₅₀ values < 10 µM against MCF-7 cells .
- Electron-Withdrawing Groups : Nitriles at C-3 increase electrophilicity, facilitating interactions with cysteine residues in enzymes like topoisomerase II .
- Ring Fusion : The benzo[h]chromene scaffold improves planar stacking with DNA, enhancing intercalation . Advanced SAR requires synthesizing derivatives via halogenation or methoxylation and testing against standardized assays (e.g., MIC for antimicrobial activity) .
Basic Question: What are the primary biological activities reported for this compound?
- Antitumor : Inhibits proliferation in breast (MCF-7) and liver (HepG2) cancer cells via apoptosis induction and topoisomerase inhibition .
- Antimicrobial : Active against Gram-positive bacteria (Staphylococcus aureus, MIC ~32 µg/mL) and fungi (Candida albicans) .
- Antioxidant : Scavenges DPPH radicals with IC₅₀ values comparable to ascorbic acid .
Advanced Question: How can conflicting data on synthetic yields or biological potencies be addressed?
- Yield Discrepancies : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference. Characterize byproducts via HPLC-MS to identify side reactions (e.g., hydrolysis of nitrile to amide) .
- Bioactivity Variability : Use standardized cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin for cytotoxicity). Validate mechanisms via knock-out models; e.g., reduced efficacy in p53-null cells suggests apoptosis dependency .
Advanced Question: What methodologies are used to study intermolecular interactions in crystal packing?
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯H, 55%; H⋯N, 15%) .
- π-π Stacking : Measured via centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between benzopyran rings .
- Hydrogen Bonding Networks : Geometry-optimized using WinGX and ORTEP for visualization .
Basic Question: How is purity assessed during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
